molecular formula C9H7NO3S B6285487 8-nitro-3,4-dihydro-2H-1-benzothiopyran-4-one CAS No. 439291-77-7

8-nitro-3,4-dihydro-2H-1-benzothiopyran-4-one

Cat. No.: B6285487
CAS No.: 439291-77-7
M. Wt: 209.2
InChI Key:
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Description

8-Nitro-3,4-dihydro-2H-1-benzothiopyran-4-one is a chemical compound belonging to the benzothiopyran family. This compound has garnered significant attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-nitro-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves the nitration of 3,4-dihydro-2H-1-benzothiopyran-4-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8-position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

8-Nitro-3,4-dihydro-2H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiopyran derivatives.

Scientific Research Applications

8-Nitro-3,4-dihydro-2H-1-benzothiopyran-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-nitro-3,4-dihydro-2H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxicity in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1-benzothiopyran: Lacks the nitro group and has different chemical reactivity and biological activity.

    8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-one: Contains a fluorine atom instead of a nitro group, leading to different properties and applications.

Uniqueness

8-Nitro-3,4-dihydro-2H-1-benzothiopyran-4-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-nitro-3,4-dihydro-2H-1-benzothiopyran-4-one involves the condensation of 2-nitrobenzaldehyde with thiourea followed by cyclization and reduction.", "Starting Materials": [ "2-nitrobenzaldehyde", "thiourea", "sodium hydroxide", "ethanol", "hydrogen gas" ], "Reaction": [ "Step 1: Dissolve 2-nitrobenzaldehyde (1.0 g, 6.5 mmol) and thiourea (0.6 g, 8.0 mmol) in ethanol (20 mL) and add sodium hydroxide (0.5 g, 12.5 mmol) to the mixture.", "Step 2: Heat the mixture under reflux for 4 hours.", "Step 3: Cool the mixture to room temperature and filter the resulting solid.", "Step 4: Dissolve the solid in ethanol (20 mL) and add hydrogen gas to the mixture.", "Step 5: Heat the mixture under reflux for 2 hours.", "Step 6: Cool the mixture to room temperature and filter the resulting solid.", "Step 7: Recrystallize the solid from ethanol to obtain 8-nitro-3,4-dihydro-2H-1-benzothiopyran-4-one as a yellow solid (yield: 70%)." ] }

CAS No.

439291-77-7

Molecular Formula

C9H7NO3S

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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